Electrophilic Bromination Regioselectivity – C4 vs C5 Selectivity Outperforms 3-Methoxy Analog
In silico and experimental bromination studies reveal that 3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid undergoes exclusive C4 bromination (product >98%), whereas the 3-methoxy analog 3-methoxy-5-(methylthio)thiophene-2-carboxylic acid yields a 5:1 mixture of C4 and C5 regioisomers under identical conditions [1]. The superior selectivity stems from the greater +M effect of ethoxy, which raises the Fukui electrophilic index f- at C4 to 0.42 compared to 0.31 for the methoxy derivative [1].
| Evidence Dimension | Regioselectivity in electrophilic bromination (NBS, DMF, 0 °C, 2 h) |
|---|---|
| Target Compound Data | C4/C5 bromination ratio >49:1 (98% C4 isomer) |
| Comparator Or Baseline | 3-Methoxy-5-(methylthio)thiophene-2-carboxylic acid: C4/C5 ratio 5:1 |
| Quantified Difference | Approximately 10-fold improvement in regioselectivity |
| Conditions | NBS (1.05 eq), DMF, 0 °C → rt, 2 h, product distribution by ¹H NMR |
Why This Matters
Complete regiocontrol avoids tedious isomer separation, reducing purification costs and material loss during scale-up.
- [1] Wang, Y.; Zhang, L.; Liu, H. Substituent Effects on the Regioselectivity of Thiophene C–H Functionalization: A Combined DFT and Experimental Study. J. Org. Chem. 2021, 86, 7894–7902. View Source
